Methyl 3-(5-Amino-1-pyrazolyl)propanoate

X-ray crystallography Polymorph screening Quality control

Methyl 3-(5-Amino-1-pyrazolyl)propanoate (CAS 131654-76-7) is a heterocyclic building block belonging to the 5-aminopyrazole class. It features a pyrazole ring substituted at the N1 position with a methyl propanoate side chain and at the C5 position with a primary amino group.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 131654-76-7
Cat. No. B3097763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-Amino-1-pyrazolyl)propanoate
CAS131654-76-7
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C(=CC=N1)N
InChIInChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-6(8)2-4-9-10/h2,4H,3,5,8H2,1H3
InChIKeyFQVJCBNQXHBOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(5-Amino-1-pyrazolyl)propanoate (CAS 131654-76-7) – Product Profile and Core Specifications


Methyl 3-(5-Amino-1-pyrazolyl)propanoate (CAS 131654-76-7) is a heterocyclic building block belonging to the 5-aminopyrazole class. It features a pyrazole ring substituted at the N1 position with a methyl propanoate side chain and at the C5 position with a primary amino group. Its molecular formula is C₇H₁₁N₃O₂, and its molecular weight is 169.18 g/mol [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems [2].

Methyl 3-(5-Amino-1-pyrazolyl)propanoate Procurement: Why Closest Analogs Cannot Be Substituted Without Risk


In the 5-aminopyrazole class, even minor structural variations—such as the length or bulk of the N1-alkyl ester side chain—can significantly alter key properties including crystallinity, solubility, and reactivity in downstream transformations. Generic substitution with a closely related analog (e.g., the ethyl ester or the corresponding carboxylic acid) is not advised without rigorous re-validation. These seemingly small changes can impact regioselectivity in N-alkylation reactions [1] and the kinetics of nucleophilic acyl substitutions, ultimately affecting synthetic yields and the purity of final products. Therefore, selecting the precise compound is critical for reproducible results in both research and scaled-up processes.

Methyl 3-(5-Amino-1-pyrazolyl)propanoate: Quantitative Evidence for Scientific Selection and Procurement


Unique Crystallographic Identity: Fully Characterized Solid-State Structure

The target compound possesses a fully characterized crystal structure, deposited in the Cambridge Structural Database (CCDC 1040207). This provides unambiguous identity and phase purity verification capabilities not available for many of its closest analogs [1]. While crystallographic data for the ethyl ester analog (Ethyl 3-(5-Amino-1-pyrazolyl)propanoate) or the propanoic acid derivative are not present in the CSD, the target compound's structural parameters are precisely defined.

X-ray crystallography Polymorph screening Quality control

Verified High Purity Profile: A Key Metric for Procurement

Commercially available batches of Methyl 3-(5-Amino-1-pyrazolyl)propanoate are routinely supplied with a purity of ≥98% as determined by HPLC . This level of purity is essential for minimizing impurities that could interfere with subsequent reactions or biological assays.

Analytical chemistry HPLC Procurement specification

Ester Side-Chain Reactivity: Quantifiable Advantage in Nucleophilic Acyl Substitution

The methyl ester functionality in the target compound offers a quantifiable kinetic advantage in nucleophilic acyl substitution reactions (e.g., hydrolysis, aminolysis) compared to bulkier esters. The reduced steric hindrance around the carbonyl carbon leads to faster reaction rates under identical conditions [1].

Organic synthesis Kinetics Functional group interconversion

Optimal Application Scenarios for Methyl 3-(5-Amino-1-pyrazolyl)propanoate (CAS 131654-76-7)


Precursor for Pyrazolo-Pyrimidine Kinase Inhibitor Synthesis

The compound's 5-amino group and N1-propanoate side chain are ideal for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These scaffolds are prevalent in kinase inhibitor drug discovery programs targeting p38α MAP kinase and others. The defined crystal structure [1] and high purity ensure reproducible results in multi-step synthetic sequences leading to biologically active molecules.

Synthesis of 5-Amino-1-pyrazolyl Carboxylic Acid Derivatives

The methyl ester serves as a protected form of the corresponding carboxylic acid. Selective hydrolysis yields 3-(5-Amino-1-pyrazolyl)propanoic acid, a key intermediate for amide bond formation. The class-level kinetic advantage of the methyl ester over bulkier esters [2] ensures efficient and complete deprotection under mild conditions, maximizing yield and product purity.

Analytical Reference Standard for Quality Control

Thanks to its fully characterized crystal structure (CCDC 1040207) [1] and high commercial purity , this compound is ideally suited as a reference standard. It can be used to calibrate HPLC systems, validate analytical methods, and confirm the identity of synthesized derivatives via PXRD, ensuring consistency and regulatory compliance in pharmaceutical development and manufacturing.

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